molecular formula C9H6N4O B12333689 2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile

2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile

Cat. No.: B12333689
M. Wt: 186.17 g/mol
InChI Key: TUDIERUENMEXLK-SIESVSMBSA-N
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Description

2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile is an organic compound that features a furan ring and a butenedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile typically involves multi-component reactions. One common method is the condensation of furan-2-carbaldehyde with malononitrile and an amine under reflux conditions in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan ring and nitrile groups play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target protein .

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

(Z)-2-amino-3-(furan-2-ylmethylideneamino)but-2-enedinitrile

InChI

InChI=1S/C9H6N4O/c10-4-8(12)9(5-11)13-6-7-2-1-3-14-7/h1-3,6H,12H2/b9-8-,13-6?

InChI Key

TUDIERUENMEXLK-SIESVSMBSA-N

Isomeric SMILES

C1=COC(=C1)C=N/C(=C(/C#N)\N)/C#N

Canonical SMILES

C1=COC(=C1)C=NC(=C(C#N)N)C#N

Origin of Product

United States

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